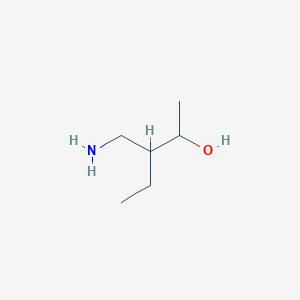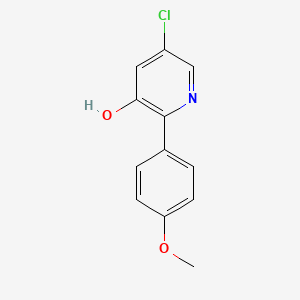
3-Methylpentane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpentane-1-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO2S. It is a sulfonyl chloride derivative, which is a class of compounds known for their reactivity and utility in organic synthesis. Sulfonyl chlorides are often used as intermediates in the preparation of sulfonamides, sulfonylureas, and other sulfonyl-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpentane-1-sulfonyl chloride typically involves the chlorination of 3-methylpentane-1-sulfonic acid. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction parameters, such as temperature and pressure, and improves the safety and efficiency of the process. Continuous flow synthesis also allows for the use of less hazardous reagents and minimizes the risk of thermal runaway reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylpentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.
Reduction Reactions: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents is used under controlled temperature conditions.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonyl Thiols: Formed by reaction with thiols.
Applications De Recherche Scientifique
3-Methylpentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for studying biological processes.
Medicine: It is used in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Industry: It is used in the production of surfactants, dyes, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Methylpentane-1-sulfonyl chloride involves the formation of a sulfonyl group (-SO2-) that can react with nucleophiles. The sulfonyl group is highly electrophilic, making it reactive towards nucleophiles such as amines, alcohols, and thiols. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product .
Comparaison Avec Des Composés Similaires
3-Methylpentane-1-sulfonic acid: The precursor to 3-Methylpentane-1-sulfonyl chloride.
2-Methylpentane-1-sulfonyl chloride: An isomer with the sulfonyl chloride group on the second carbon.
3-Ethylpentane-1-sulfonyl chloride: A similar compound with an ethyl group instead of a methyl group.
Uniqueness: this compound is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its branched structure can influence the steric and electronic properties, making it suitable for specific applications in organic synthesis and industrial processes .
Propriétés
Formule moléculaire |
C6H13ClO2S |
|---|---|
Poids moléculaire |
184.69 g/mol |
Nom IUPAC |
3-methylpentane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H13ClO2S/c1-3-6(2)4-5-10(7,8)9/h6H,3-5H2,1-2H3 |
Clé InChI |
FXHVOYZQAKZSDO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-8,20-dicarbaldehyde](/img/structure/B13177853.png)



amine](/img/structure/B13177887.png)



![4-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13177904.png)



